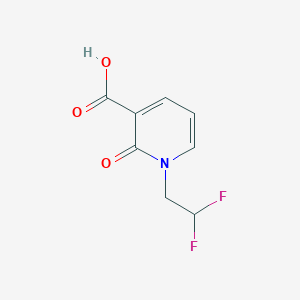

1,2,6-Trimethylpiperidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

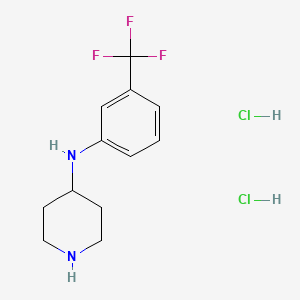

1,2,6-Trimethylpiperidin-4-ol (TMP) is a cyclic amine that is widely used in scientific research. It is a versatile compound that has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology. TMP is a colorless, water-soluble liquid that has a characteristic odor. It is a tertiary amine that contains a piperidine ring and a hydroxyl group.

科学的研究の応用

Antimicrobial Applications

Antimicrobial Activity of 1,2,5-Trimethylpiperidin-4-Ol Derivatives The derivatives of 1,2,5-trimethylpiperidin-4-ol have been studied for their antimicrobial activity against a range of microorganisms. Specifically, 1,2,5-Trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride exhibited a broad spectrum of antimicrobial activity, showing effectiveness against 16 test microorganisms, suggesting its potential for further antimicrobial studies (Dyusebaeva et al., 2017).

Stereochemical Studies

Stereochemistry of 1,2,6-trimethyl-4-piperidone Research on 1,2,6-trimethyl-4-piperidone, an intermediate in the synthesis of analgesically active spiropiperidines, revealed significant insights into its stereochemistry. The study involved quantum chemical calculations and NMR measurements to understand the isomeric mixture of 1,2,6-trimethyl-4-piperidone at room temperature, contributing to the field of stereochemistry and drug synthesis (Diwischek et al., 2005).

Fluorescent Sensor Development

Turn-on ESIPT Based Fluorescent Sensor for Detection of Aluminum Ion A study introduced novel compounds designed for selective recognition of aluminum ions, demonstrating an "OFF-ON type" mode in the presence of Al3+ ion. These compounds showcased high sensitivity and were used for bacterial cell imaging and logic gate applications, marking significant advancements in sensor technology and chemical recognition (Yadav & Singh, 2018).

Reactions and Chemical Synthesis

Reactions of 1,2,5-trimethylpiperidin-4-one with Chalcone In this study, the reactions of N-substituted piperidin-4-ones with benzylideneacetophenone were investigated, resulting in the synthesis of heterocyclic 1,5-dicarbonyl compounds. The research highlighted the regio- and stereochemical features of these reactions, providing valuable insights for the synthesis of complex organic molecules (Vatsadze et al., 2004).

特性

IUPAC Name |

1,2,6-trimethylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6-4-8(10)5-7(2)9(6)3/h6-8,10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYCGIOXRWNPLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2584835.png)

![2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2584837.png)

![1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2584842.png)

![Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584843.png)

![N-(1-cyano-1-methylethyl)-4-[(N,2-dimethylpropanamido)methyl]benzamide](/img/structure/B2584845.png)

![2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2584847.png)

![Ethyl 2-[6-oxo-8-(trifluoromethyl)-2,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-3-yl]acetate](/img/structure/B2584855.png)